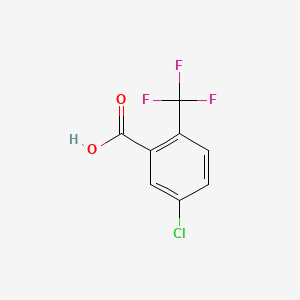
5-氯-2-(三氟甲基)苯甲酸
描述
5-Chloro-2-(trifluoromethyl)benzoic acid is a chemical compound .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-(trifluoromethyl)benzoic acid is C8H4ClF3O2 . It has a molecular weight of 224.56 .Physical and Chemical Properties Analysis
5-Chloro-2-(trifluoromethyl)benzoic acid is a white crystalline powder . It has a melting point of 93-96 °C .科学研究应用
抗结核药物合成中的结构表征
5-氯-2-(三氟甲基)苯甲酸是合成8-硝基-1,3-苯并噻唑-4-酮的前体,这是一类新型抗结核药物。该化合物的晶体和分子结构对于理解这些有前途的药物候选物的合成过程至关重要(A. Richter et al., 2021)。
植物生长调节
研究表明,这种化合物的衍生物在植物生长调节中发挥作用。涉及氯代和甲基取代的苯氧乙酸和苯甲酸的研究,包括5-氯-2-(三氟甲基)苯甲酸,展示了不同取代基如何影响植物生长,显示了它们在农业科学中的潜力(Mary B. Pybus等,1959)。
糖尿病治疗中的关键中间体
这种化合物还是合成SGLT2抑制剂的关键中间体,用于糖尿病治疗的临床前和I期研究。从对苯二甲酸二甲酯的可扩展和成本效益生产对于制药行业来说是值得注意的(Yi Zhang et al., 2022)。
抗微生物活性
5-氯-2-(三氟甲基)苯甲酸的衍生物已被评估其抗微生物特性。从这种化合物衍生的特定硫脲类化合物显示出选择性和有效的抗微生物活性,可能在治疗多药耐药感染中有用(Carmen Limban et al., 2008)。
作用机制
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound interacts with its targets in a way that disrupts normal cellular function, leading to irritation and inflammation.
Pharmacokinetics
It is known that the compound has a high lipophilicity , which could influence its absorption and distribution within the body.
Result of Action
The primary result of action of 5-Chloro-2-(trifluoromethyl)benzoic acid is irritation and inflammation, particularly in the skin, eyes, and respiratory system . This suggests that the compound disrupts normal cellular function in these tissues, leading to an inflammatory response.
Action Environment
The action of 5-Chloro-2-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability and efficacy of the compound.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
5-Chloro-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly as a building block in organic synthesis. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers . The compound’s interactions with biomolecules are primarily through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins.
Cellular Effects
The effects of 5-Chloro-2-(trifluoromethyl)benzoic acid on cells are diverse and depend on the cell type and concentration used. It has been observed to cause skin and eye irritation, indicating its potential to disrupt cellular membranes and proteins . Additionally, it may influence cell signaling pathways and gene expression, although specific pathways and genes affected are not well-documented. The compound’s impact on cellular metabolism includes potential alterations in metabolic flux and enzyme activity due to its interactions with cellular proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(trifluoromethyl)benzoic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(trifluoromethyl)benzoic acid in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity, including respiratory irritation and organ damage . Threshold effects observed in studies indicate that there is a specific concentration above which the compound’s adverse effects become pronounced. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
5-Chloro-2-(trifluoromethyl)benzoic acid is involved in various metabolic pathways, primarily through its interactions with enzymes that metabolize carboxylic acids. The compound may be metabolized by enzymes such as cytochrome P450s, which can oxidize the aromatic ring or the trifluoromethyl group . These metabolic reactions can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(trifluoromethyl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s carboxylic acid group allows it to interact with transport proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues may be influenced by its hydrophobic trifluoromethyl group, which can affect its accumulation in lipid-rich areas.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(trifluoromethyl)benzoic acid is determined by its chemical properties and interactions with cellular components. The compound may localize to specific compartments such as the cytoplasm or organelles like the mitochondria, where it can exert its biochemical effects . Targeting signals or post-translational modifications may also play a role in directing the compound to specific subcellular locations, influencing its activity and function.
属性
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLFUSUVWNEKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378758 | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-98-8 | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 654-98-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)



![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)



![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)

